(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
CAS No.: 128018-43-9
Cat. No.: VC21179209
Molecular Formula: C18H20ClNO3
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128018-43-9 |
|---|---|
| Molecular Formula | C18H20ClNO3 |
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 |
| Standard InChI Key | YNJAOKKAXVGEIH-DLBZAZTESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, with CAS number 128018-43-9, is a chiral compound featuring multiple functional groups including a benzyloxycarbonylamino group (Cbz), a hydroxyl group, and a chloro substituent. The compound has a molecular formula of C18H20ClNO3 and a molecular weight of 333.8 g/mol . The presence of two stereogenic centers at positions 2 and 3 with the S configuration at both positions is crucial to its biological activity and chemical reactivity. The compound's structure can be represented by its IUPAC name: benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate .
The structural characteristics of this compound include a phenyl ring attached to the carbon backbone, a benzyloxycarbonyl protecting group on the nitrogen atom, a hydroxyl group at the C-2 position, and a chlorine atom at the terminal carbon. These functional groups contribute to its chemical behavior and potential applications. The stereochemistry of the compound, particularly the S configuration at the C-2 and C-3 positions, is critical for its biological activity and specificity in chemical reactions .
Nomenclature and Identifiers
The compound is known by several names and identifiers in chemical databases and literature, which are summarized in Table 1:
| Identifier Type | Value |
|---|---|
| Primary Name | (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane |
| CAS Number | 128018-43-9 |
| IUPAC Name | benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate |
| Alternative Name | Benzyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
| Alternative Name | benzyl [(1S,2S)-1-benzyl-3-chloro-2-hydroxypropyl]carbamate |
| Alternative Name | N-benzyloxycarbonyl-3(S)-amino-1-chloro-4-phenyl-2(S)-butanol |
| InChI | InChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 |
| InChIKey | YNJAOKKAXVGEIH-DLBZAZTESA-N |
Table 1: Nomenclature and Identifiers for (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
Physicochemical Properties
The physicochemical properties of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane have been determined through both experimental measurements and computational predictions. These properties influence its behavior in chemical reactions, solubility, stability, and potential applications in pharmaceutical research .
Physical Properties
The physical properties of the compound are summarized in Table 2:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | |
| Melting Point | 153-154 °C (in hexane/ethyl acetate) | |
| Boiling Point | 535.1±50.0 °C (Predicted) | |
| Density | 1.232±0.06 g/cm³ (Predicted) |
Table 2: Physical Properties of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
Molecular and Structural Properties
The molecular and structural properties of the compound are essential for understanding its reactivity and behavior in different chemical environments:
Table 3: Molecular and Structural Properties of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
The compound's moderate lipophilicity (XLogP3-AA of 3.4) suggests a balance between hydrophobic and hydrophilic properties, which is advantageous for crossing biological membranes while maintaining some water solubility. The presence of both hydrogen bond donors and acceptors (2 and 3, respectively) enables the compound to interact with biological targets through hydrogen bonding, potentially enhancing its pharmaceutical relevance .
Applications and Uses
(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane has several applications, particularly in the field of medicinal chemistry and pharmaceutical research.
Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those with specific stereochemical requirements. The presence of the benzyloxycarbonyl (Cbz) protecting group indicates its role in peptide synthesis or in the preparation of amino acid derivatives .
Chiral Building Block
As a chiral compound with defined stereochemistry at two centers, (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane can serve as a valuable building block for the synthesis of more complex molecules with specific stereochemical requirements. The compound's stereochemistry can be transferred to the final product, making it useful in asymmetric synthesis .
Protective Group Chemistry
The benzyloxycarbonyl (Cbz) group present in the compound is a common protecting group in organic synthesis, particularly for amino functionalities. The compound showcases this protection strategy, which is essential in multistep syntheses where selective reactivity is required .
Related Compounds and Structural Analogs
Several compounds are structurally related to (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, with variations in functional groups or stereochemistry that may influence their properties and applications.
Structurally Related Compounds
One notable related compound is (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane (CAS: 220365-47-9), which differs from the main compound by the replacement of the phenyl group with a phenylthio (-S-phenyl) group. This substitution alters the compound's physicochemical properties and potentially its biological activity .
Another related compound is (2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane (CAS: 162536-40-5), which differs in the protecting group (tert-butoxycarbonyl instead of benzyloxycarbonyl) and the stereochemistry at position 2 (R instead of S). These differences can significantly influence the compound's reactivity and biological properties .
Table 4 summarizes the structural differences between these related compounds:
| Compound | CAS Number | Structural Difference | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane | 128018-43-9 | Reference compound | C18H20ClNO3 | 333.8 g/mol |
| (2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane | 220365-47-9 | Phenylthio instead of phenyl | C18H20ClNO3S | 365.9 g/mol |
| (2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane | 162536-40-5 | Boc instead of Cbz, 2R instead of 2S | C15H22ClNO3 | 299.79 g/mol |
Table 4: Comparison of (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane with Related Compounds
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